molecular formula C14H16N2O3S B5848669 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

Cat. No. B5848669
M. Wt: 292.36 g/mol
InChI Key: XQFHENXXXYCFJT-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone, also known as ETI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETI is a member of the imidazolidinone family of compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and proliferation. 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory and antioxidant effects. 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been extensively studied and its effects have been well-documented. However, one limitation of using 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone and its potential applications in various scientific research fields.

Synthesis Methods

5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, including condensation reactions between 3-ethoxy-2-hydroxybenzaldehyde and 1,3-dimethyl-2-thiourea. The resulting product can then be purified using various chromatographic techniques.

Scientific Research Applications

5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurology, 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-11-7-5-6-9(12(11)17)8-10-13(18)16(3)14(20)15(10)2/h5-8,17H,4H2,1-3H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFHENXXXYCFJT-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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